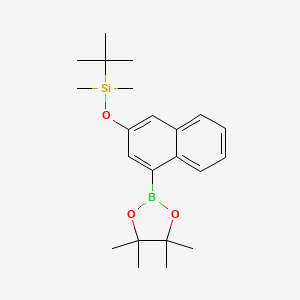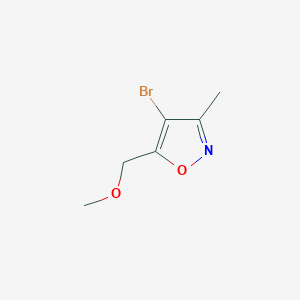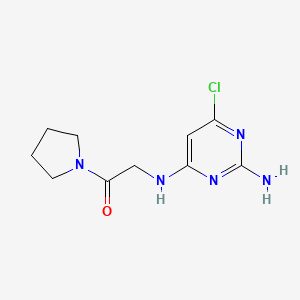
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors such as 2,4-dichloropyrimidine with ammonia or amines under controlled conditions.
Substitution reactions:
Formation of the ethanone moiety: This involves the reaction of the pyrimidine derivative with pyrrolidine and an appropriate acylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amino groups.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloropyrimidine
- 2-Amino-6-methylpyrimidine
- 1-(Pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the combination of the pyrimidine core with the pyrrolidine and ethanone moieties. This structural arrangement can confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14ClN5O |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H14ClN5O/c11-7-5-8(15-10(12)14-7)13-6-9(17)16-3-1-2-4-16/h5H,1-4,6H2,(H3,12,13,14,15) |
InChI Key |
ULJCCCJWOKKNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


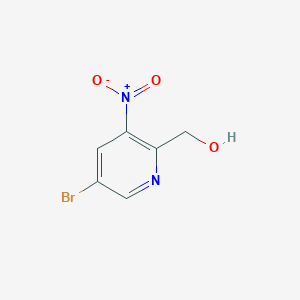


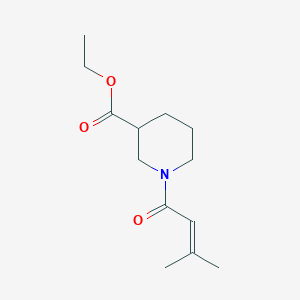
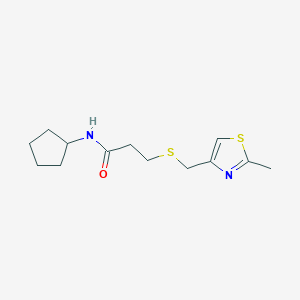
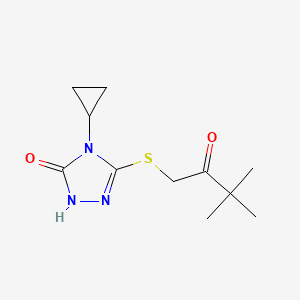
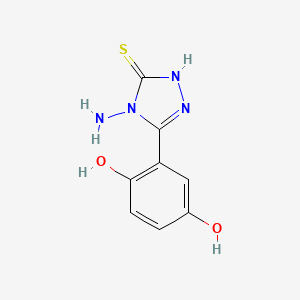
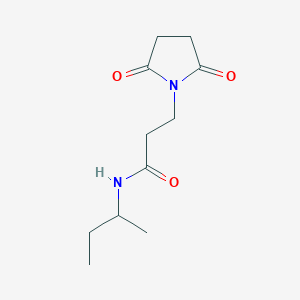
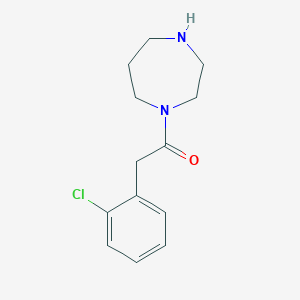
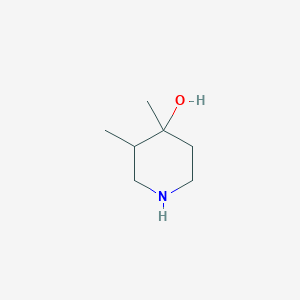

![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
